6-Bromotriazolo[1,5-a]pyrazine: A Comprehensive Technical Guide for Researchers
6-Bromotriazolo[1,5-a]pyrazine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 6-Bromotriazolo[1,5-a]pyrazine, a key intermediate in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this versatile heterocyclic compound.
Core Chemical Properties
6-Bromotriazolo[1,5-a]pyrazine is a yellowish solid at room temperature.[1] It is a valuable building block in the synthesis of various biologically active molecules, particularly kinase inhibitors.[1] The presence of the bromine atom at the 6-position allows for facile derivatization through cross-coupling reactions, making it a versatile scaffold for creating diverse chemical libraries.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1233026-51-1 | [1] |
| Molecular Formula | C₅H₃BrN₄ | [2] |
| Molecular Weight | 199.01 g/mol | [1] |
| Appearance | Yellowish solid | [1] |
| Solubility | Poor in water; Soluble in DMSO and DMF | [1] |
| Thermal Stability | Decomposition starts at 220 °C | [1] |
| Storage | Sensitive to light; Store at 2-8 °C in an amber vial | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of 6-Bromotriazolo[1,5-a]pyrazine in research and development. The following sections provide generalized procedures for its synthesis, purification, and a key synthetic application.
Synthesis of 6-Bromotriazolo[1,5-a]pyrazine
While a specific detailed protocol for 6-Bromotriazolo[1,5-a]pyrazine was not found in the public domain, a general synthesis for a related compound, 6-bromo-2-methyl[1][3][4]triazolo[1,5-a]pyridine, can be adapted. This synthesis involves the cyclization of a substituted aminopyridine precursor.
General Procedure (Adapted):
-
A solution of the appropriate aminopyrazine precursor is prepared in a suitable solvent (e.g., ethanol).
-
A cyclizing agent is added, and the reaction mixture is heated under reflux for a specified period.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified as described in the following section.
Purification Protocol
Purification of the crude 6-Bromotriazolo[1,5-a]pyrazine is essential to remove unreacted starting materials and byproducts.
Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the compound has high solubility (e.g., ethanol or a mixture of chloroform and hexane).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the triazolopyrazine ring system.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom on the 6-Bromotriazolo[1,5-a]pyrazine scaffold is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups.
Representative Protocol:
-
To a reaction vessel, add 6-Bromotriazolo[1,5-a]pyrazine, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at a specified temperature (typically 80-100 °C) for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Biological Context: Targeting the PI3K/Akt/mTOR Signaling Pathway
The triazolopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Derivatives of nitrogen-containing heterocycles, including triazines, have shown inhibitory activity against the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]
Inhibitors targeting this pathway can prevent the phosphorylation cascade that leads to uncontrolled cell growth. A hypothetical inhibitor derived from the 6-Bromotriazolo[1,5-a]pyrazine scaffold could be designed to bind to the ATP-binding pocket of one of the key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby blocking its activity.
Conclusion
6-Bromotriazolo[1,5-a]pyrazine is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its adaptable scaffold, particularly its utility in Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of a wide range of derivatives. The demonstrated link between related heterocyclic structures and the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores the importance of this compound in the development of novel therapeutics. This guide provides a foundational resource for researchers looking to leverage the chemical properties of 6-Bromotriazolo[1,5-a]pyrazine in their scientific endeavors.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chembk.com [chembk.com]
- 4. 1184915-33-0|6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical structure of 6-Bromotriazolo[1,5-a]pyrazine](https://www.chemspider.com/Images/1233026-51-1.png)
